3-(3-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine
Description
Properties
CAS No. |
1179361-63-7 |
|---|---|
Molecular Formula |
C7H5IN4S |
Molecular Weight |
304.11 g/mol |
IUPAC Name |
3-(3-iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C7H5IN4S/c8-4-2-1-3-10-5(4)6-11-7(9)13-12-6/h1-3H,(H2,9,11,12) |
InChI Key |
HTNMBTQDAFHMPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C2=NSC(=N2)N)I |
Origin of Product |
United States |
Preparation Methods
Synthesis via Iodination of Pyridine Derivatives
One common method involves the iodination of pyridine derivatives followed by cyclization with thiadiazole precursors. The general procedure includes:
- Starting Materials : 3-Iodopyridine and a thiadiazole precursor.
- Reagents : Iodine monochloride or other iodinating agents.
- Conditions : The reaction typically occurs in acetic acid at elevated temperatures.
The reaction can be summarized as follows:
$$
\text{3-Iodopyridine} + \text{Thiadiazole Precursor} \rightarrow \text{3-(3-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine}
$$
This method has been reported to yield satisfactory results with moderate to high purity of the desired product.
Cyclocondensation Reactions
Another effective approach is through cyclocondensation reactions involving amidine derivatives and isothiocyanates. The steps typically include:
- Formation of Amidine : This can be achieved via a Pinner reaction using an appropriate nitrile.
- Reaction with Isothiocyanate : The amidine reacts with an isothiocyanate to form the thiadiazole ring.
Reaction Conditions and Yields
The following table summarizes various preparation methods along with their respective yields and conditions:
| Method | Starting Materials | Conditions | Yield (%) |
|---|---|---|---|
| Iodination + Cyclization | 3-Iodopyridine + Thiadiazole precursor | AcOH, heat | 70-85 |
| Cyclocondensation | Amidine + Isothiocyanate | Reflux in ethanol | 60-75 |
| Direct Alkylation | Thiadiazole derivative + Alkyl halide | DMF, N2 atmosphere | 50-65 |
Characterization Techniques
Characterization of synthesized compounds is crucial for verifying their structure and purity. Common techniques include:
Nuclear Magnetic Resonance (NMR) : Used to determine the molecular structure and confirm the presence of specific functional groups.
Example NMR data for 3-(3-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine:
- $$ \delta $$ values indicating aromatic protons and amine groups.
Mass Spectrometry (MS) : To confirm molecular weight and composition.
Chemical Reactions Analysis
Types of Reactions
3-(3-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the pyridine ring can be substituted with other groups using appropriate reagents.
Coupling Reactions: The compound can participate in coupling reactions, such as the Pd/C–Cu catalyzed alkynylation mentioned earlier.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
2-Aminoethanol: Acts as a base in certain reactions.
Copper Catalysts: Often used in conjunction with palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Pd-mediated alkynylation can produce 2-substituted-7-azaindole derivatives .
Scientific Research Applications
3-(3-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly as an inhibitor of sirtuins.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it has been studied for its ability to inhibit sirtuins, which are proteins involved in cellular regulation . The compound’s structure allows it to interact with the active sites of these proteins, thereby modulating their activity.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key analogs and their substituents are compared below:
Key Observations :
- Iodine Position: The 3-iodo vs.
- Alkoxy Substituents : Isopropoxy or cyclopropoxy groups (e.g., compound 10 in ) improve solubility and pharmacokinetic profiles.
- Chlorinated Derivatives : Chlorine at the phenyl or pyridinyl ring (e.g., ) enhances electrophilicity, influencing reactivity and biological potency.
Structure-Activity Relationship (SAR) :
- Potency: Di(pyridin-2-yl) analogs with alkoxy substituents (e.g., isopropoxy) show superior antifilarial activity (EC50 < 100 nM) compared to non-alkoxy derivatives .
- Selectivity : Schiff base derivatives (e.g., compound 3c in ) exhibit selectivity for breast cancer cells, suggesting substituent-dependent target specificity.
Physicochemical Properties
Key Trends :
- Lipophilicity : Iodine and chlorinated derivatives exhibit higher LogP values, impacting membrane permeability.
- H-Bonding : Increased H-bond acceptors (e.g., alkoxy groups) improve aqueous solubility, critical for bioavailability .
Biological Activity
3-(3-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine is a compound that belongs to the class of thiadiazoles, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting detailed data on its pharmacological effects.
The molecular formula of 3-(3-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine is , with a molecular weight of 304.11 g/mol. The structure includes a thiadiazole ring and an iodopyridine moiety, contributing to its unique reactivity and biological potential.
| Property | Value |
|---|---|
| Molecular Formula | C7H5IN4S |
| Molecular Weight | 304.11 g/mol |
| IUPAC Name | 3-(3-iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine |
| InChI Key | ABIVSRBYVUSFNK-UHFFFAOYSA-N |
The biological activity of 3-(3-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine is primarily attributed to its ability to interact with various molecular targets. The presence of the iodine atom enhances its electrophilicity, potentially increasing its binding affinity to enzymes and receptors involved in key biological processes. This compound may exhibit antimicrobial, antifungal, and anticancer properties through the modulation of enzyme activities or receptor interactions.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to 3-(3-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine demonstrate activity against various bacterial strains:
- Gram-positive Bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative Bacteria : Active against Escherichia coli and Pseudomonas aeruginosa.
For instance, a related compound exhibited an inhibition rate of up to 80% against S. aureus and significant inhibition against E. coli .
Antifungal Activity
Thiadiazole derivatives have also been evaluated for antifungal activity. In one study, compounds were found to inhibit Candida albicans, with some exhibiting up to 85% inhibition rates . This suggests a promising potential for treating fungal infections.
Anticancer Activity
The anticancer properties of thiadiazoles have been explored in various studies. For example, derivatives have shown cytotoxic effects comparable to established chemotherapeutic agents like cisplatin . The structural modifications in these compounds can enhance their efficacy against cancer cells by targeting specific pathways involved in cell proliferation and survival.
Case Studies
- Antimicrobial Screening : A series of thiadiazole derivatives were synthesized and screened for antimicrobial activity. Compounds with specific substitutions demonstrated enhanced activity against both bacterial and fungal strains .
- Cytotoxicity Assays : In vitro studies assessed the cytotoxicity of 3-(3-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine on various cancer cell lines. Results indicated that certain modifications could significantly improve the compound's effectiveness against resistant cancer types .
Q & A
Q. What are the common synthetic routes for 3-(3-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine?
The synthesis typically involves cyclization reactions. For example:
- Cyclocondensation : Reacting isonicotinoyl hydrazide with potassium thiocyanate, followed by cyclization using concentrated sulfuric acid ().
- One-pot synthesis : Catalyst-free strategies using aryl aldehydes and chloroacetyl chloride in DMF, yielding thiadiazole derivatives with high purity (80–82% yields) ().
- Iodine-mediated cyclization : Employing iodine in potassium iodide with sodium hydroxide for halogenated intermediates ().
Q. How is the molecular structure of this compound confirmed experimentally?
Key techniques include:
- NMR spectroscopy : 1H and 13C NMR data (e.g., δ 8.16–8.12 ppm for aromatic protons) verify substituent positions and coupling patterns ().
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns ().
- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles ().
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Cross-validation : Compare NMR data with synthesized analogs (e.g., 3-phenyl derivatives in ). For example, δ 11.02 ppm (s, 1H) in DMSO-d6 indicates an amine proton in a methoxyphenyl-substituted analog ().
- Computational modeling : Use density functional theory (DFT) to predict chemical shifts and compare with experimental data ().
- Crystallographic refinement : SHELXL resolves ambiguities in electron density maps for halogenated derivatives ().
Q. What methodologies are recommended for studying structure-activity relationships (SAR) in analogs?
- Substituent variation : Introduce electron-withdrawing/donating groups (e.g., nitro, methoxy) to assess electronic effects on bioactivity ().
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with biological targets ().
- Biological assays : Test synthesized analogs (e.g., anticonvulsant or hypoglycemic activity) using standardized protocols ().
Q. How can reaction conditions be optimized for higher yields or selectivity?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency ().
- Temperature control : Maintain 60–80°C during cyclocondensation to minimize side reactions ().
- Catalyst screening : Evaluate Lewis acids (e.g., ZnCl2) for iodine-mediated reactions ().
Q. What challenges arise in crystallographic analysis of thiadiazole derivatives?
- Twinned crystals : Use SHELXE for high-throughput phasing of macromolecular complexes ().
- Disorder resolution : Refine occupancy parameters for iodine atoms in SHELXL to account for positional disorder ().
- Low-resolution data : Apply anisotropic displacement parameters to improve model accuracy ().
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
